BenchChemオンラインストアへようこそ!

Dipalmitoyl-s-glyceryl cysteine

TLR2 agonism heterodimer selectivity Pam2CSK4

Dipalmitoyl-s-glyceryl cysteine (Pam2Cys; S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine) is a synthetic diacylated lipopeptide that functions as a selective agonist of the Toll-like receptor 2 (TLR2)/TLR6 heterodimer. As the minimal lipid moiety of the macrophage-activating lipopeptide-2 (MALP-2) derived from Mycoplasma fermentans, Pam2Cys serves as a foundational scaffold for constructing self-adjuvanting vaccine candidates—covalently conjugating this lipid to peptide antigens eliminates the need for exogenous adjuvants.

Molecular Formula C38H73NO6S
Molecular Weight 672.1 g/mol
Cat. No. B1263343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipalmitoyl-s-glyceryl cysteine
Synonymsdipalmitoyl-S-glyceryl cysteine
Pam2Cys
S-(2,3-bis(palmitoyloxy)propyl)cysteine
Molecular FormulaC38H73NO6S
Molecular Weight672.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)N(C(CSCC(CO)O)C(=O)O)C(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C38H73NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)39(35(38(44)45)33-46-32-34(41)31-40)37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,40-41H,3-33H2,1-2H3,(H,44,45)/t34?,35-/m0/s1
InChIKeyAKIIJJAKZRNOLW-HTIIIDOHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipalmitoyl-s-glyceryl cysteine (Pam2Cys) – A TLR2/TLR6-Selective Diacylated Lipopeptide Adjuvant for Self-Adjuvanting Vaccine Procurement


Dipalmitoyl-s-glyceryl cysteine (Pam2Cys; S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine) is a synthetic diacylated lipopeptide that functions as a selective agonist of the Toll-like receptor 2 (TLR2)/TLR6 heterodimer [1]. As the minimal lipid moiety of the macrophage-activating lipopeptide-2 (MALP-2) derived from Mycoplasma fermentans, Pam2Cys serves as a foundational scaffold for constructing self-adjuvanting vaccine candidates—covalently conjugating this lipid to peptide antigens eliminates the need for exogenous adjuvants [2]. Unlike its triacylated counterpart Pam3Cys, which signals through TLR2/TLR1, Pam2Cys engages a distinct heterodimer and downstream signaling pathway, resulting in quantitatively different immunological outcomes [3].

Why Pam2Cys Cannot Be Substituted by Pam3Cys or Other TLR2 Agonists – Quantitative Evidence of Differential Pathway Activation, Immunogenicity, and Biophysical Behavior


Although Pam2Cys and Pam3Cys are both frequently described as 'TLR2 agonists,' the two compounds are not interchangeable. Pam2Cys signals through the TLR2/TLR6 heterodimer, whereas Pam3Cys engages TLR2/TLR1, producing divergent downstream cytokine profiles and in vivo functional outcomes [1]. Even among diacylated analogs, immunogenicity is exquisitely sensitive to acyl chain length: the palmitoyl (C16) Pam2Cys and stearoyl (C18) Ste2Cys significantly outperform shorter-chain lauroyl (C12) and octanoyl (C8) variants [2]. Furthermore, the parent Pam2CysOH self-assembles into distinct unilamellar vesicle nanostructures that differ markedly in size and morphology from those formed by Pam3CysOH, with implications for formulation and biodistribution [3]. Substitution without evidence of equivalent TLR heterodimer engagement, cytokine output, or biophysical behavior risks undermining vaccine potency and reproducibility.

Quantitative Comparative Evidence for Dipalmitoyl-s-glyceryl cysteine (Pam2Cys): Head-to-Head and Cross-Study Benchmarks Against Closest Analogs


TLR2/TLR6 Heterodimer Selectivity: Pam2CSK4 Displays ~275-Fold Preference Over TLR2/TLR1 vs. Pam3CSK4's TLR2/1 Specificity

Pam2Cys (as its Pam2CSK4 derivative) activates the TLR2/TLR6 heterodimer with an EC50 of 0.015 ng/mL in human TLR2 reporter assays, whereas activation of TLR2/TLR1 requires a ~275-fold higher concentration (EC50 = 4.12 ng/mL), establishing its functional selectivity for the TLR2/TLR6 pathway [1][2]. In contrast, the triacylated comparator Pam3CSK4 is a TLR2/TLR1 agonist with an EC50 of 0.47 ng/mL for human TLR1/2, with no comparable activity at TLR2/TLR6 . The EC50 of Pam2CSK4 for TLR2/6 is identical between equine and human receptors, indicating conserved ligand recognition across species [2].

TLR2 agonism heterodimer selectivity Pam2CSK4 Pam3CSK4 NF-κB reporter assay

Acyl Chain Length Dictates Immunogenicity: Pam2Cys (C16) Matches Ste2Cys (C18) and Outperforms Shorter-Chain Analogs (C12, C8) in Antibody Induction and Dendritic Cell Activation

In a head-to-head comparison of lipopeptide-based immunocontraceptive vaccines in BALB/c mice, the immunogenicity hierarchy (measured by anti-LHRH antibody induction) was C16 (Pam2Cys) = C18 (Ste2Cys) > C12 (Lau2Cys) > C8 (Oct2Cys) [1]. Furthermore, the C16 lipopeptide (Pam2Cys) was the most effective in activating dendritic cells, assessed by upregulation of surface MHC Class II molecules, and in activating NF-κB in a TLR2-dependent manner [1]. Antibody levels correlated with the ability to inhibit reproductive capability in female mice in fertility trials [1]. This demonstrates that acyl chain length is a critical determinant of adjuvant potency, and that among diacylated lipopeptides, the C16 palmitoyl chain length of Pam2Cys is at the functional ceiling of immunogenicity.

lipopeptide vaccine acyl chain length structure-activity relationship antibody titer dendritic cell maturation

In Vivo Functional Divergence: Pam2Cys Induces Preterm Birth and Significantly Higher IL-6 and IFN-β Expression Compared to Pam3Cys in a Murine Model

In a direct head-to-head in vivo comparison, gravid wild-type mice challenged with Pam2Cys (100 μg/mouse) on day 16 of gestation showed induction of preterm birth (PTB), whereas Pam3Cys challenge at the same dose did not [1]. Pam2Cys challenge promoted significantly higher expression of inflammatory cytokines IL-6 and IFN-β compared to Pam3Cys, both in vivo (serum cytokine analysis at 4 h post-challenge) and in vitro [1]. Notably, TNF and IFN-γ levels did not differ significantly between the two lipopeptides [1]. Antibody-mediated neutralization of IL-6 or genetic deletion of the type I IFN receptor (IFNAR) was sufficient to protect from Pam2Cys-driven PTB but not Pam3Cys challenge [1].

preterm birth TLR2 cytokine IL-6 IFN-β Pam2Cys Pam3Cys in vivo

Self-Assembly Nanostructure Divergence: Pam2CysOH Forms Smaller Unilamellar Vesicles (~114–123 nm) vs. Pam3CysOH (~270–292 nm); Pam2CysSK4 Assembles as Spherical Micelles Distinct from Pam3CysSK4 Wormlike Micelles

A comparative self-assembly study using small-angle X-ray scattering (SAXS), cryo-TEM, and dynamic light scattering (DLS) revealed that the parent conjugate Pam2CysOH forms unilamellar vesicles with average hydrodynamic diameters of approximately 114 nm at pH 7.4 and 123 nm at pH 3, whereas Pam3CysOH forms significantly larger unilamellar vesicles of approximately 292 nm at pH 7.4 and 270 nm at pH 3 [1][2]. This ~2.4-fold size difference is ascribed to enhanced membrane rigidity in Pam3CysOH vesicles [1]. Furthermore, the peptide-bearing conjugates exhibit entirely distinct morphologies: Pam2CysSK4 assembles into spherical micelles, while Pam3CysSK4 forms predominantly wormlike micelles [1]. The carboxyl- and amino-coated vesicle surface of Pam2CysOH also enables a wider concentration range of cytocompatibility compared to Pam2CysSK4 and Pam3CysSK4 [1].

lipopeptide self-assembly unilamellar vesicles micelles DLS SAXS cryo-TEM drug delivery

Scalable Synthesis via N-Acetylation: Pam2Cys Analogs Synthesized with N-Acetylcysteine Eliminate Costly Orthogonal Protection Steps Required for Standard Pam2Cys Production

The standard synthesis of Pam2Cys requires expensive N-protected cysteine (Boc- or Fmoc-protected) as a key reactant, involving orthogonal protection-deprotection strategies that are cost-inefficient for large-scale production [1]. Zhou et al. developed N-acetylated Pam2Cys analogs (AHB series) that utilize N-acetylcysteine—a substantially less expensive starting material—thereby eliminating the orthogonal protection-deprotection steps and greatly reducing synthetic costs [1]. The N-acetylated analogs were demonstrated to retain TLR2/TLR6 activation capacity in NF-κB reporter assays [1]. Among the analogs, the C18 stearyl derivative AHB-1 exhibited approximately two-thirds of the TLR2/TLR6 agonist activity of the natural Pam2Cys ligand, confirming retained bioactivity [1]. This synthetic route enables economically viable procurement of Pam2Cys-based adjuvants for large-scale preclinical and clinical vaccine studies.

solid-phase peptide synthesis N-acetylcysteine cost reduction large-scale adjuvant production Pam2Cys analog

Procurement-Relevant Application Scenarios for Dipalmitoyl-s-glyceryl cysteine (Pam2Cys) Based on Quantitative Comparative Evidence


TLR2/TLR6-Specific Self-Adjuvanting Vaccine Constructs Requiring Heterodimer-Selective Signaling

When designing a self-adjuvanting lipopeptide vaccine that requires TLR2/TLR6-biased signaling—such as for Th2-polarized mucosal vaccines or constructs targeting dendritic cell maturation via the TLR2/TLR6 pathway—Pam2Cys is the appropriate lipid moiety. Its Pam2CSK4 derivative activates TLR2/TLR6 with an EC50 of 0.015 ng/mL and displays ~275-fold selectivity over TLR2/TLR1 (EC50 = 4.12 ng/mL) [1]. The triacylated comparator Pam3CSK4 (TLR2/TLR1 EC50 = 0.47 ng/mL) engages a different heterodimer and cannot substitute for TLR2/TLR6-specific signaling . Procurement specifications should explicitly require the diacylated Pam2Cys scaffold rather than a generic 'TLR2 agonist.'

Lipopeptide Vaccine Candidates Where Acyl Chain Length Governs Adjuvant Potency

In vaccine constructs where the lipid moiety is covalently conjugated to a peptide antigen, the palmitoyl (C16) chain of Pam2Cys represents the functional ceiling of immunogenicity among diacylated variants. Direct comparative data in BALB/c mice demonstrate the hierarchy C16 (Pam2Cys) = C18 (Ste2Cys) > C12 (Lau2Cys) > C8 (Oct2Cys) for antibody induction, with C16 uniquely providing both maximal antibody titers and superior dendritic cell activation (MHC Class II upregulation and NF-κB activation) [2]. Shorter-chain analogs (Lau2Cys, Oct2Cys) produce inferior immunogenicity and should not be procured as substitutes.

In Vivo Models of TLR2-Driven Inflammatory Pathology Requiring Ligand-Specific Cytokine Outcomes

For studies of infection-driven inflammation—including preterm birth models, cytokine storm, or TLR2-mediated tissue pathology—the choice between Pam2Cys and Pam3Cys is consequential. Pam2Cys challenge in gravid mice induces preterm birth and significantly elevated IL-6 and IFN-β expression, whereas Pam3Cys does not, despite both being TLR2 agonists [3]. TNF and IFN-γ levels do not differ significantly between the two ligands, indicating a cytokine-specific divergence rather than a general potency difference [3]. Investigators procuring TLR2 agonists for in vivo inflammation models must select the appropriate ligand based on the specific cytokine readout required.

Lipopeptide-Based Nanostructured Delivery Vehicles for Immunotherapy

For bionanotechnology applications—such as lipopeptide vesicles used as antigen carriers or immunotherapeutic delivery systems—Pam2CysOH spontaneously self-assembles into unilamellar vesicles averaging ~114–123 nm in diameter, approximately 2.4-fold smaller than Pam3CysOH vesicles (~270–292 nm) [4]. The smaller, more uniform vesicle population of Pam2CysOH, combined with its carboxyl- and amino-coated surface and wider cytocompatibility concentration range, makes it a distinct candidate for applications where vesicle size controls lymphatic drainage, cellular uptake, or biodistribution [4]. Pam3CysOH cannot be assumed to produce equivalent nanostructures.

Quote Request

Request a Quote for Dipalmitoyl-s-glyceryl cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.